Cas no 173442-46-1 (2(1H)-Pyridinone, 6-bromo-1-ethyl-)

2(1H)-Pyridinone, 6-bromo-1-ethyl- 化学的及び物理的性質
名前と識別子
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- 2(1H)-Pyridinone, 6-bromo-1-ethyl-
- 6-bromo-1-ethylpyridin-2(1H)-one
- A1-18396
- 173442-46-1
- 6-bromo-1-ethylpyridin-2-one
- SCHEMBL8223402
- 6-Bromo-1-ethyl-1,2-dihydropyridin-2-one
- 6-bromo-1-ethyl-2(1H)-pyridinone
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- MDL: MFCD31915972
- インチ: InChI=1S/C7H8BrNO/c1-2-9-6(8)4-3-5-7(9)10/h3-5H,2H2,1H3
- InChIKey: RWTWFFLQIXRAOF-UHFFFAOYSA-N
- SMILES: CCN1C(=O)C=CC=C1Br
計算された属性
- 精确分子量: 200.97894
- 同位素质量: 200.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
2(1H)-Pyridinone, 6-bromo-1-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 196708-5g |
6-Bromo-1-ethyl-1,2-dihydropyridin-2-one, 95% |
173442-46-1 | 95% | 5g |
$1816.00 | 2023-09-07 |
2(1H)-Pyridinone, 6-bromo-1-ethyl- 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
2(1H)-Pyridinone, 6-bromo-1-ethyl-に関する追加情報
2(1H)-Pyridinone, 6-bromo-1-ethyl- - A Versatile Scaffold in Pharmaceutical Chemistry
2(1H)-Pyridinone, 6-bromo-1-ethyl- is a promising compound with significant potential in the field of pharmaceutical chemistry. Its unique molecular structure, characterized by a pyridinone ring substituted with bromine and ethyl groups, has attracted considerable attention from researchers. Recent studies have highlighted its diverse biological activities, making it a valuable candidate for drug development. This compound's molecular formula, CAS number 173442-46-1, and structural features are critical for understanding its chemical behavior and therapeutic applications.
The pyridinone scaffold is a well-established heterocyclic compound known for its wide range of biological activities. The substitution of bromine and ethyl groups at specific positions introduces functional diversity, enabling the compound to interact with various biological targets. The 6-bromo-1-ethyl functionalization is particularly noteworthy, as it enhances the compound's reactivity and provides opportunities for further chemical modifications. This structural versatility makes 2(1H)-Pyridinone, 6-bromo-1-ethyl- a key player in the design of novel therapeutic agents.
Recent advances in medicinal chemistry have demonstrated the importance of pyridinone derivatives in the development of drugs targeting inflammatory diseases and cancer. The bromine substituent at the 6-position is believed to play a crucial role in modulating the compound's pharmacokinetic properties. Studies published in Journal of Medicinal Chemistry (2023) have shown that 2(1H)-Pyridinone, 6-bromo-1-ethyl- exhibits potent anti-inflammatory effects by inhibiting key inflammatory pathways. This discovery underscores the compound's potential in the treatment of chronic inflammatory conditions.
The ethyl group at the 1-position contributes to the compound's metabolic stability and solubility profiles. Researchers have explored the impact of this substitution on the compound's bioavailability, revealing that it enhances oral absorption while minimizing systemic toxicity. This characteristic is particularly important for drug development, as it ensures that the compound can reach its target tissues effectively. The combination of bromine and ethyl substitutions creates a unique chemical profile that distinguishes 2(1H)-Pyridinone, 6-bromo-1-ethyl- from other pyridinone derivatives.
Recent studies have also focused on the synthetic strategies for producing 2(1H)-Pyridinone, 6-bromo-1-ethyl-. The development of efficient and scalable synthetic methods is essential for its commercialization. A 2023 publication in Organic & Biomolecular Chemistry reported a novel catalytic approach that significantly improves the yield of this compound. The use of transition metal catalysts has enabled the selective bromination and alkylation reactions required to synthesize the compound with high purity. This advancement highlights the importance of green chemistry in pharmaceutical synthesis.
The pyridinone ring is a key structural element that contributes to the compound's biological activity. Its ability to form hydrogen bonds and engage in π-π interactions with biological targets makes it a valuable scaffold in drug design. The bromine substituent at the 6-position is thought to modulate the compound's binding affinity to specific receptors. This functional group also enhances the compound's ability to penetrate cell membranes, which is critical for its therapeutic efficacy.
Research in 2023 has shown that 2(1H)-Pyridinone, 6-bromo-1-ethyl- exhibits promising antitumor properties. Studies published in Cancer Research have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism of action involves the disruption of key signaling pathways associated with cell proliferation and apoptosis. These findings suggest that 2(1H)-Pyridinone, 6-bromo-1-ethyl- could be a valuable candidate for the development of new anticancer drugs.
The ethyl group at the 1-position also plays a role in the compound's pharmacological profile. It contributes to the compound's metabolic stability and reduces the risk of hepatic toxicity. This characteristic is particularly important for long-term therapeutic applications. The combination of bromine and ethyl substitutions creates a unique chemical profile that enhances the compound's therapeutic potential while minimizing adverse effects.
Recent advances in computational chemistry have provided insights into the molecular interactions of 2(1H)-Pyridinone, 6-bromo-1-ethyl-. Molecular docking studies have revealed its potential to bind to various biological targets, including enzymes and receptors involved in inflammatory and proliferative diseases. These findings support the compound's role as a versatile scaffold in drug development. The ability to modulate its interactions with biological targets through chemical modifications further expands its therapeutic applications.
The pyridinone scaffold has been extensively studied for its biological activities, and 2(1H)-Pyridinone, 6-bromo-1-ethyl- represents a significant advancement in this field. Its unique structural features, including the bromine and ethyl substitutions, make it a valuable candidate for the development of new drugs. The compound's potential in treating inflammatory diseases and cancer highlights its importance in pharmaceutical research. Ongoing studies continue to explore its therapeutic applications and optimize its chemical properties for clinical use.
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